2-Fluorocinnamic acid

Catalog No.
S578724
CAS No.
451-69-4
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorocinnamic acid

CAS Number

451-69-4

Product Name

2-Fluorocinnamic acid

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+

InChI Key

IOUDZAFBPDDAMK-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)F

Synonyms

2-fluorocinnamic acid, 2-fluorocinnamic acid, (E)-isomer, ortho-fluorocinnamate

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)F

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)F

2-Fluorocinnamic acid is an organic compound with the molecular formula C₉H₇FO₂ and a molecular weight of 166.15 g/mol. It features a fluorine atom substituted at the second position of the cinnamic acid structure, which is characterized by a trans-alkene configuration between the phenyl and the carboxylic acid groups. The compound is typically represented by its structural formula, where the fluorine atom is attached to the carbon adjacent to the carboxylic acid group, influencing its chemical reactivity and biological properties .

The compound exists as a white to pale yellow solid and is soluble in various organic solvents. Its melting point is reported to be around 215°C, indicating its stability under standard laboratory conditions .

Organic Synthesis Precursor

2-Fluorocinnamic acid can be a valuable starting material for the synthesis of more complex organic molecules. The presence of the fluorine atom and the cinnamic acid functional group makes it a versatile intermediate. Researchers can utilize it to create various fluorinated derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science Source: VWR International, "2-Fluorocinnamic acid ≥98%" [online: ].

Chromatography and Mass Spectrometry Applications

Due to its specific properties, 2-Fluorocinnamic acid can be employed in chromatography and mass spectrometry techniques. These analytical tools are crucial for separating, identifying, and characterizing various compounds. The acid's behavior during chromatography can help separate it from other molecules, while its mass spectrometry profile allows for its precise identification Source: VWR International, "2-Fluorocinnamic acid 98%" [online: ].

Potential Biological Activity Exploration

Some research suggests that 2-Fluorocinnamic acid might possess biological activity. However, this area requires further exploration. Scientists could investigate its potential interactions with biological systems to understand if it has any medicinal or agricultural applications Source: TargetMol, "2-Fluorocinnamic acid" [online: ].

Due to its functional groups. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophiles to the ortho and para positions on the aromatic ring.
  • Diels-Alder Reactions: As a conjugated diene, it can react with dienophiles to form cyclohexene derivatives.
  • Photo

The synthesis of 2-fluorocinnamic acid typically involves:

  • Fluorination of Cinnamic Acid: This can be achieved through direct fluorination methods using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Aldol Condensation: Another synthetic route involves the condensation of benzaldehyde derivatives with malonic acid followed by fluorination.
  • Transesterification: The compound can also be synthesized via transesterification reactions involving suitable esters and fluorinated reagents.

These methods allow for varying degrees of control over yields and purity, depending on the reaction conditions employed .

2-Fluorocinnamic acid finds utility in several fields:

  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals.
  • Material Science: Used in developing polymeric materials with specific properties influenced by fluorination.

The unique properties imparted by the fluorine atom make it valuable in designing compounds with enhanced efficacy or stability .

Interaction studies involving 2-fluorocinnamic acid focus on its binding affinity and reactivity with various biological targets. Key findings include:

  • Enzyme Inhibition: Some studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.
  • Protein Binding Studies: Investigations into how this compound interacts with proteins reveal insights into its potential therapeutic mechanisms.

Such studies are crucial for understanding how modifications to the cinnamic acid structure influence biological interactions and activity .

Several compounds share structural similarities with 2-fluorocinnamic acid, including:

Compound NameStructure CharacteristicsUnique Features
Cinnamic AcidNo fluorine substitutionBase structure for derivatives
4-Fluorocinnamic AcidFluorine at the fourth positionDifferent reactivity profile
3-Fluorocinnamic AcidFluorine at the third positionPotentially different biological activity
2-Chlorocinnamic AcidChlorine instead of fluorineDifferent electronic properties

The uniqueness of 2-fluorocinnamic acid lies in its specific position of substitution (the second carbon), which affects its chemical reactivity, biological activity, and potential applications compared to other halogenated cinnamic acids. Each derivative exhibits distinct properties due to variations in substituent position and type .

XLogP3

1.9

Melting Point

179.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20595-29-3
451-69-4
18944-77-9

Dates

Modify: 2023-08-15

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